

Application of FLT3 Ligand-Linker Conjugate 1 in Kinase Degradation Assays

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Compound of Interest

Compound Name: FLT3 Ligand-Linker Conjugate 1

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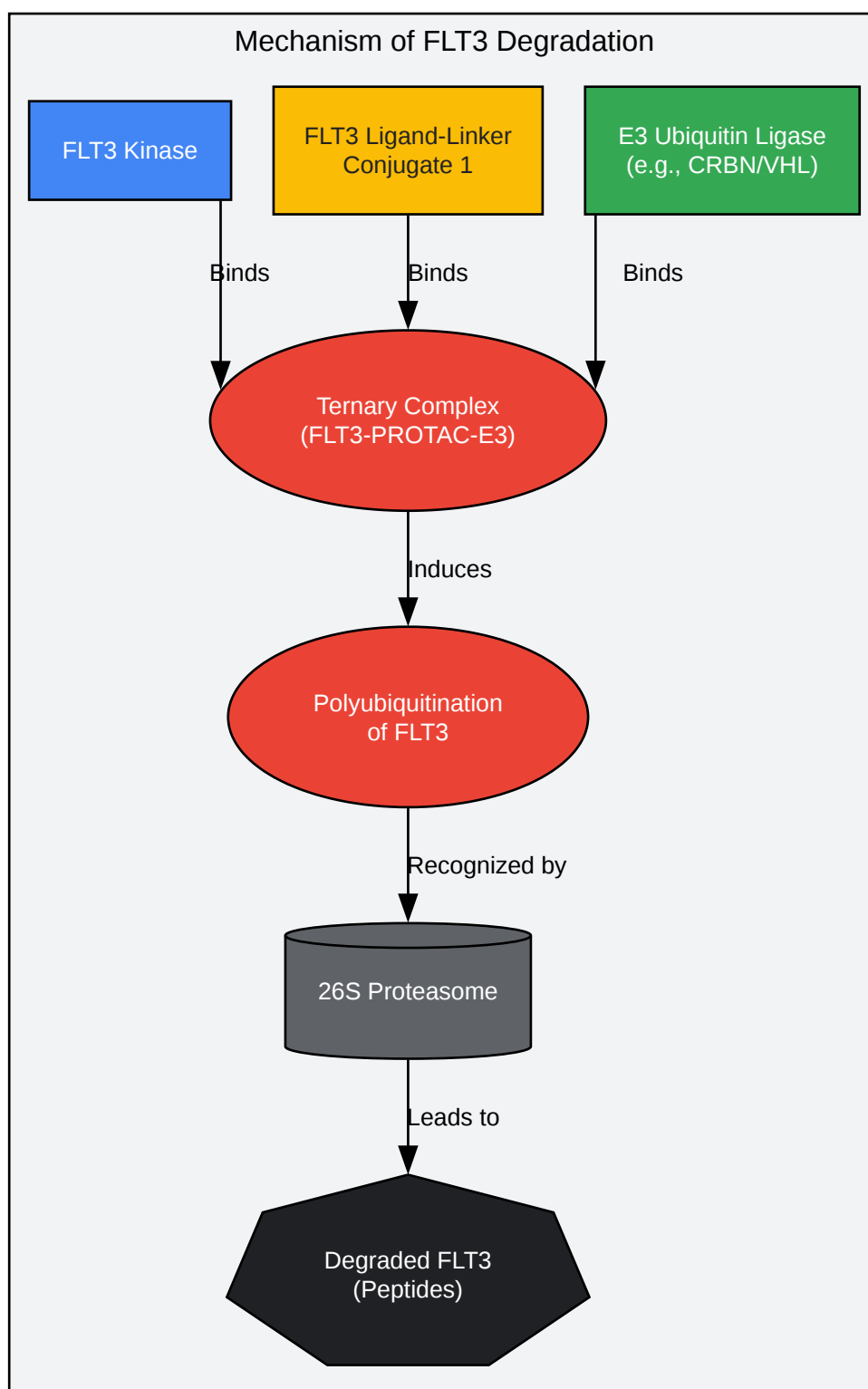
Introduction

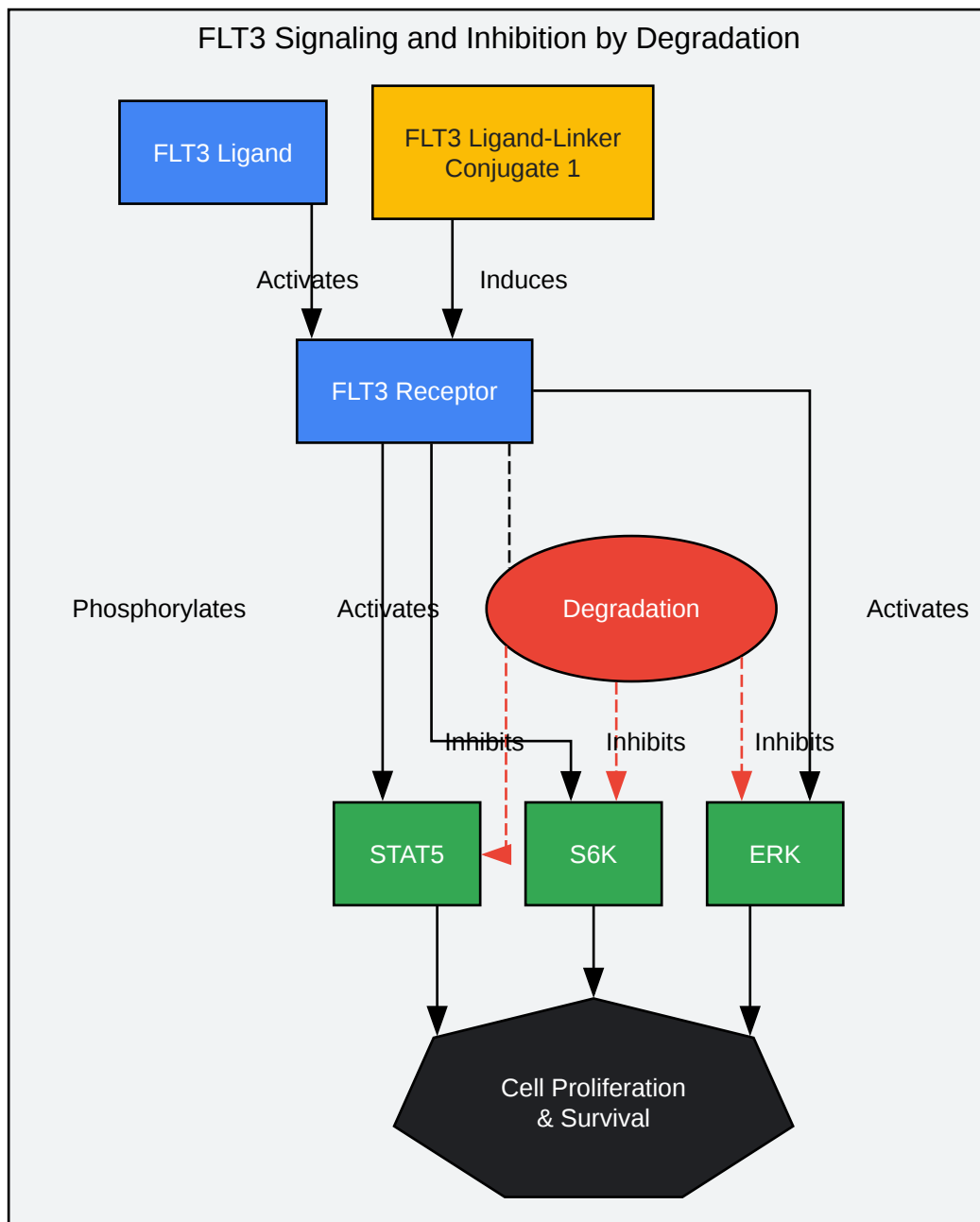
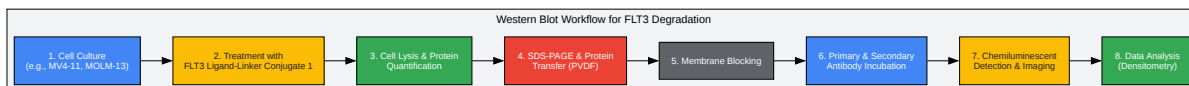
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] While small-molecule FLT3 inhibitors have been developed, their clinical effectiveness can be hampered by resistance mechanisms.[2]

An innovative therapeutic strategy, targeted protein degradation, has emerged to overcome these limitations. This approach utilizes Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to eliminate target proteins rather than just inhibiting them.[3][4] **FLT3 Ligand-Linker Conjugate 1** is a PROTAC designed to specifically induce the degradation of the FLT3 kinase.[5] This molecule consists of a ligand that binds to the FLT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6] By forming a ternary complex between FLT3 and the E3 ligase, the conjugate facilitates the ubiquitination and subsequent degradation of FLT3 by the proteasome.[1][6] This approach offers a powerful tool for studying FLT3 signaling and presents a promising therapeutic modality for FLT3-driven malignancies.[6]

Mechanism of Action

The **FLT3 Ligand-Linker Conjugate 1** operates through the ubiquitin-proteasome system (UPS), a natural cellular process for degrading proteins. The conjugate acts as a molecular bridge, bringing the FLT3 protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the FLT3 protein. The resulting polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome.





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